Acronine
Overview
Description
Acronine is a compound that has been studied for its complexation with various gentisates. The research has shown that acronine can form 1:1 and 1:2 complexes with gentisate and its substituted derivatives, which leads to an increase in the solubility of acronine in aqueous solutions. The nature and position of the substituents on the gentisates are crucial for the complexation process, with 3-methyl-gentisate being particularly effective in enhancing acronine's solubility. This suggests that both steric and hydrophobic interactions play a significant role in the complexation behavior of acronine .
Synthesis Analysis
The synthesis of acronine has been explored through the study of its molecular structure. It has been determined that acronine's structure is different from a previously synthesized derivative, which was clarified through the process of ozonolysis, methylation, oxidation, and esterification. The correct structure of acronine has been identified as 1,3-dimethoxy-4-methoxycarbonyl-10-methylacridone .
Molecular Structure Analysis
The molecular structure of acronine has been a subject of research, leading to the clarification of its correct structure. Initially, there was a discrepancy in the structural identification, but through synthetic and degradation studies, acronine has been confirmed to have the structure 1,3-dimethoxy-4-methoxycarbonyl-10-methylacridone. This structure is significant for understanding the chemical behavior and reactivity of acronine .
Chemical Reactions Analysis
Acronine undergoes hydrolysis to form a novel prodrug, 7-acetylacroninium perchlorate. This prodrug has been shown to hydrolyze under mild conditions, with the unusual characteristic of aryl oxygen cleavage occurring to a significant extent. The hydrolysis mechanism was studied using mass spectrometry, which provided insights into the behavior of acronine derivatives under physiological conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of acronine and its derivatives have been analyzed through various studies. One such study focused on the prodrug 7-acetylacroninium perchlorate, which is unstable and reacts quantitatively with nucleophilic agents like aniline. This reaction forms a phenylimino derivative of acronine, which, along with acronine itself, can be quantified using spectrophotometric methods. These findings contribute to the understanding of acronine's reactivity and stability, which are important for its potential therapeutic applications .
Scientific Research Applications
1. Cytotoxic and Antitumor Activity
Acronine and its analogues have demonstrated significant cytotoxic and antitumor activities. Research led by Neto et al. (2005) explored the structure-activity relationships of acronine analogues, using electrostatic descriptors to propose new structures with higher calculated activity than acronine itself (Neto et al., 2005).
2. Formation of Thio Analogues
Dimmock et al. (1979) investigated the formation of a thio analog of noracronine by heating acronine with tetraphosphorus decasulfide. This study contributed to understanding the chemical behavior and potential modifications of acronine (Dimmock et al., 1979).
3. Quantitative Determination Techniques
Gainer and Arnett (1969) developed a method for the direct quantitative determination of acronine by gas chromatography. This method provided a reliable approach for measuring acronine levels in various pharmaceutical preparations (Gainer & Arnett, 1969).
4. Prodrug Analysis
Hansen et al. (1978) described the analysis of acronine and its prodrug acetylacroninium perchlorate in parenteral solutions. This study highlighted the unique reaction mechanisms and analytical challenges associated with acronine derivatives (Hansen et al., 1978).
5. Solubilization Techniques
Repta and Hincal (1980) examined the complexation and solubilization of acronine with alkylgentisates, which significantly increased the solubility of acronine and offered insights into its pharmaceutical applications (Repta & Hincal, 1980).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-methoxy-3,3,12-trimethylpyrano[2,3-c]acridin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-20(2)10-9-13-15(24-20)11-16(23-4)17-18(13)21(3)14-8-6-5-7-12(14)19(17)22/h5-11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPZPKRDRQOOHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C3C(=C(C=C2O1)OC)C(=O)C4=CC=CC=C4N3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
Record name | ACRONYCINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19721 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020026 | |
Record name | Acronycine | |
Source | EPA DSSTox | |
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Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Acronycine is a yellow powder. (NTP, 1992) | |
Record name | ACRONYCINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19721 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992) | |
Record name | ACRONYCINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19721 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Mechanism of Action |
... In vivo, this compound demonstrated a selectivity for human solid tumors as compared to murine transplantable tumors. The unique pharmacological profile of S23906-1 was particularly defined by a broad antitumor efficacy when administered i.v. or orally on aggressive orthotopic models of human lung, ovarian and colon models with comparable or better activity than clinically used anticancer drugs. The molecular mechanism of action of S23906-1 could involve DNA alkylation, modulation of cyclin E protein levels and inhibition of DNA synthesis leading to apoptosis., With the goal of acquiring information that may prove of value in the development of structurally related compounds of greater clinical utility, mechanistic studies were performed with acronycine (I) and two semisynthetic derivatives, 2-nitroacronycine (II) and acronycine azine (III). These three substances demonstrated cytotoxic activity with several human tumor cell lines (breast, colon, lung, melanoma, KB-3, and drug-resistant KB-V1). Compounds II and III demonstrated greater activity than I, and more detailed studies were performed with cultured human breast cancer cells (UISO-BCA-1). Acronycine azine (III) induced the cells to accumulate in the G0/G1 phase of the cell cycle. It effectively inhibited the in vitro catalytic activities of partially purified DNA and RNA polymerases in a manner that was competitive with respect to DNA substrate. As judged by spectrophotometric titration, compound III interacted with calf thymus DNA, calf liver RNA, and a variety of single- and double-stranded (deoxy)ribonucleotides. Although no nucleic acid base specificity was discernable, this interaction appeared to be related to the cytotoxic mechanism of this dimeric substance. Monomeric compounds I and II did not interact with nucleic acids, but were effective inhibitors of DNA and RNA synthesis as judged by in vitro systems comprised of cultured UISO-BCA-1 cells or homogenates derived from these cells. The relative inhibitory activities of compounds I and II correlated with their cytotoxic activities suggesting a causal relationship. In addition, these two compounds induced cultured cells to accumulate in the phase of the cell cycle wherein the DNA content ranged from 2n-4n (S + G2/M), and inhibited in vitro DNA and RNA synthesis in a manner that was competitive with respect to nucleotide (TTP or UTP) substrate. Compounds I and II demonstrated greater cytotoxic activity with drug-resistant KB-V1 cells as compared with the parent (drug-sensitive) cell line, whereas this was not the case with compound III. Based on these results and previous literature reports, compounds I, II and III are likely to function by multiple mechanisms of action. However, it appears that alteration of nucleic acid metabolism is key to the activity of each of the substances. | |
Record name | ACRONYCINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7073 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Acronine | |
Color/Form |
Yellow needles from ethanol | |
CAS RN |
7008-42-6 | |
Record name | ACRONYCINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19721 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Acronycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7008-42-6 | |
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Record name | Acronine [USAN:INN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007008426 | |
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Record name | Acronine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403169 | |
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Record name | Acronycine | |
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URL | https://comptox.epa.gov/dashboard/DTXSID0020026 | |
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Record name | ACRONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE0G097358 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | ACRONYCINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7073 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
347 to 349 °F (NTP, 1992), 175-176 °C | |
Record name | ACRONYCINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19721 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ACRONYCINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7073 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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